N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and carboxamide groups. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific domains.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(11-4-2-8-20-11)16-10-15(18,12-5-1-7-19-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXYZHSKQRAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CS2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide include other furan and thiophene derivatives, such as:
- Furan-2-carboxamide
- Thiophene-2-carboxamide
- 2-Hydroxyethyl thiophene
Uniqueness
What sets this compound apart is its unique combination of furan, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of scientific research.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is an organic compound featuring a unique structural arrangement that combines both furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 305.4 g/mol. The presence of both furan and thiophene rings contributes to its unique reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological effects:
-
Antimicrobial Activity :
- Compounds containing furan and thiophene moieties have shown significant inhibitory effects against various pathogens, including bacteria and viruses. For example, derivatives have been identified as effective against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
- Antiviral Properties :
- Anti-inflammatory Effects :
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The compound's functional groups enable it to form hydrogen bonds and engage in π–π interactions, which are crucial for its biological efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of Key Intermediates :
- The reaction between furan derivatives and thiophene derivatives in the presence of bases such as sodium hydride or potassium carbonate leads to the formation of key intermediates .
-
Hydroxylation :
- Hydroxylation processes using oxidizing agents like hydrogen peroxide can be employed to introduce hydroxyl groups into the structure .
-
Final Coupling :
- The final product is obtained through coupling reactions that may require specific catalysts and controlled conditions to ensure high yield and purity .
Case Studies
Several studies have evaluated the biological activity of thiophene and furan derivatives:
Q & A
Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:
Formation of the hydroxyethyl intermediate : Reacting furan-2-yl and thiophen-2-yl precursors under basic conditions to form the central hydroxyethyl backbone .
Carboxamide coupling : Using thiophene-2-carboxylic acid derivatives (e.g., acyl chlorides) with the intermediate in polar aprotic solvents (e.g., acetonitrile) under reflux (80–100°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
- Optimization :
- Solvent choice (acetonitrile improves reaction homogeneity) .
- Temperature control (reflux minimizes side reactions) .
- Table 1 : Synthetic Route Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaOH, EtOH, 50°C | 75 | 85 |
| 2 | Thiophene-2-carbonyl chloride, CH₃CN, reflux | 62 | 92 |
| 3 | Column chromatography (EtOAc/hexane) | 58 | 98 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., hydroxyl proton at δ 5.2 ppm, thiophene protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 319.39 (C₁₅H₁₃NO₃S₂) .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~92° in thiophene) and dihedral angles (e.g., 13.5° between aromatic rings) .
- Table 2 : Key Structural Data
| Parameter | Value | Technique |
|---|---|---|
| Molecular Weight | 319.39 g/mol | HRMS |
| C-S Bond Length | 1.71 Å | X-ray |
| Hydroxyl Proton Shift | δ 5.2 ppm | H NMR |
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?
- Methodological Answer : SAR studies focus on:
- Substituent Variation : Modifying furan/thiophene substituents (e.g., methyl, nitro groups) to assess impact on antimicrobial or anticancer activity .
- Functional Group Analysis : Comparing hydroxyl vs. methoxy groups in modulating enzyme inhibition (e.g., IC₅₀ values for kinase targets) .
- Table 3 : SAR Case Study (Antimicrobial Activity)
| Derivative | Substituent | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| Parent | None | 32 |
| Derivative A | 4-NO₂ | 16 |
| Derivative B | 5-CH₃ | 64 |
Q. How do researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer : Contradictions arise from variables like:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity) or incubation times .
- Compound Purity : Impurities (>5%) may skew activity; HPLC validation is critical .
- Standardization : Cross-laboratory validation using shared protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational approaches predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Predicts binding poses in enzyme active sites (e.g., COX-2, EGFR kinase) using AutoDock Vina .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
- Table 4 : Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |
|---|---|---|
| COX-2 | -8.2 | Val523, Arg120 |
| EGFR Kinase | -7.9 | Met793, Lys745 |
Methodological Notes
- Data Contradictions : Address discrepancies by repeating assays under standardized conditions and validating compound purity.
- Excluded Sources : BenchChem () was omitted per reliability guidelines.
- Advanced Techniques : Prioritize combinatorial chemistry for SAR and machine learning for activity prediction in future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
